molecular formula C9H10Cl2N2O B13952337 Benzamide, 4-amino-3,5-dichloro-N-ethyl- CAS No. 63887-28-5

Benzamide, 4-amino-3,5-dichloro-N-ethyl-

Cat. No.: B13952337
CAS No.: 63887-28-5
M. Wt: 233.09 g/mol
InChI Key: WOLIADBLOGKYQS-UHFFFAOYSA-N
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Description

Benzamide derivatives are critical in medicinal and agrochemical research due to their structural versatility and bioactivity. The compound 4-amino-3,5-dichloro-N-ethyl-benzamide features a benzamide backbone substituted with amino (4-position), chlorine (3,5-positions), and an ethyl group on the amide nitrogen. Chlorine and amino groups are electron-withdrawing and electron-donating, respectively, influencing reactivity and interactions with biological targets.

Properties

CAS No.

63887-28-5

Molecular Formula

C9H10Cl2N2O

Molecular Weight

233.09 g/mol

IUPAC Name

4-amino-3,5-dichloro-N-ethylbenzamide

InChI

InChI=1S/C9H10Cl2N2O/c1-2-13-9(14)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3,(H,13,14)

InChI Key

WOLIADBLOGKYQS-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=C(C(=C1)Cl)N)Cl

Origin of Product

United States

Preparation Methods

Representative Synthesis of 4-Amino-3,5-Dichloro-N-Ethylbenzamide

Step Reagents and Conditions Observations Yield (%) Melting Point (°C)
1 p-Aminobenzoic acid + Chlorination (Cl2 gas, controlled temp) Formation of 4-amino-3,5-dichlorobenzoic acid ~62 290 (literature)
2 4-amino-3,5-dichlorobenzoic acid + PCl5, reflux Formation of acid chloride Used crude Not isolated
3 Acid chloride + Ethylamine + Triethylamine in DMA at 0°C Amidation, precipitation on quenching 60-70 (estimated from analogs) ~160-200 (similar compounds)

Note: Specific data for N-ethyl derivative are extrapolated from closely related N-substituted benzamides due to lack of isolated direct reports.

Characterization Data for N-Substituted Benzamides (Analogous Compounds)

Compound Substituent (R) Yield (%) Conventional Yield (%) Parallel Synthesizer Melting Point (°C) Key IR Bands (cm⁻¹) ¹H NMR Highlights (ppm)
4a Phenyl 61.5 93.8 160 3495 (N-H amine), 3425 (N-H amide), 1612 (C=O) 7.62 (m, 5H, Ar), 4.8 (s, 2H, NH)
4b Benzyl 67.9 87.3 120 3369 (N-H amine), 3290 (N-H amide), 1612 (C=O) 7.4 (m, 5H, Ar), 4.6 (d, 2H, CH2)
4c Phenylethyl 64.7 85.3 200 3476 (N-H amine), 3362 (N-H amide), 1620 (C=O) 7.4 (m, 5H, Ar), 5.4 (m, 1H, CH3)
4d N-Methylpiperazine 53.8 61.6 128 3404 (N-H amine), 1602 (C=O) 5.8 (s, 2H, NH), 3.5 (m, 4H, aliphatic)
4e 4-Methylpiperidine 51.8 56.2 55 3477 (N-H amine), 3335 (N-H amide), 1614 (C=O) 4.8 (s, 2H, NH), 0.95 (d, 3H, CH3)
4f 2,3-Dichlorophenyl 68.7 71.4 220 3479 (N-H amine), 3435 (N-H amide), 1618 (C=O) 7.75 (s, 2H, Ar), 8.48 (dd, 1H, Ar)

Table adapted from D.D. Magar et al., 2010. The N-ethyl derivative would be expected to show similar IR and NMR features, with characteristic amide and amino bands and ethyl group signals in NMR.

Alternative Synthetic Approaches and Related Compounds

Reduction of 4-Amino-3,5-Dichlorophenylglyoxal Hydrate

  • A patent describes preparation of 4-amino-3,5-dichlorophenyl derivatives via reduction of the corresponding phenylglyoxal hydrate in the presence of amines using sodium borohydride.
  • The phenylglyoxal hydrate is synthesized by oxidation of 4-amino-3,5-dichloroacetophenone with selenium dioxide.
  • Reduction in the presence of ethylamine would yield the corresponding amino alcohols or benzamide derivatives after further processing.
  • This method provides an alternative route but is more complex and less direct for benzamide synthesis.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Disadvantages
Amidation of 4-amino-3,5-dichlorobenzoyl chloride with ethylamine 4-amino-3,5-dichlorobenzoic acid PCl5, ethylamine, triethylamine, DMA 0°C, 30 min High yield, straightforward, scalable Requires acid chloride preparation
Reduction of 4-amino-3,5-dichlorophenylglyoxal hydrate with ethylamine and NaBH4 4-amino-3,5-dichloroacetophenone Selenium dioxide, NaBH4, ethylamine Reflux, controlled temp Alternative route, access to related derivatives Multi-step, more complex

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-amino-3,5-dichloro-N-ethyl- can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.

    Oxidation and reduction reactions: The amino group can be oxidized or reduced under appropriate conditions.

    Condensation reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution reactions: Products include substituted benzamides with various functional groups replacing the chlorine atoms.

    Oxidation and reduction reactions: Products include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Benzamide, 4-amino-3,5-dichloro-N-ethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzamide, 4-amino-3,5-dichloro-N-ethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact molecular pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents N-Substituent Key Characteristics Reference
4-Amino-3,5-dichloro-N-ethyl-benzamide 4-NH₂, 3,5-Cl Ethyl Hypothesized increased lipophilicity; potential agrochemical/medicinal applications
4-Chloro-N-(3,5-dimethylphenyl)benzamide 4-Cl, 3,5-dimethylphenyl H Crystal structure resolved; planar amide group with intermolecular H-bonding
N-Cyclopropylmethyl-3,5-bis(trifluoromethyl)benzamide 3,5-CF₃ Cyclopropylmethyl High-yield synthesis (85–95%); used in fluorinated heterocycle development
4-Cyano-N-(3,5-dimethylphenyl)benzamide 4-CN, 3,5-dimethylphenyl H Safety data available (GHS); cyanide group enhances electrophilicity

Key Observations:

  • Chlorine vs. Trifluoromethyl Groups: Chlorine (in 4-amino-3,5-dichloro-N-ethyl-benzamide) provides moderate electron-withdrawing effects, while trifluoromethyl groups (in ) offer stronger electronegativity and metabolic stability .
  • N-Substituents : Ethyl groups may improve membrane permeability compared to cyclopropylmethyl (bulkier) or hydrogen (smaller) .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Benzamide, 4-amino-3,5-dichloro-N-ethyl- exhibits notable pharmacological properties, particularly in anticancer and antibacterial applications. This article reviews the synthesis, biological activity, and relevant case studies of this compound.

1. Synthesis of Benzamide Derivatives

The synthesis of Benzamide, 4-amino-3,5-dichloro-N-ethyl- typically involves the reaction of 4-amino-3,5-dichlorobenzoic acid with ethylamine. The reaction conditions and purification methods are critical for obtaining high yields of the desired product. Various spectroscopic techniques such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compound.

Table 1: Synthesis Overview

StepReagentsConditionsYield
14-amino-3,5-dichlorobenzoic acid + ethylamineReflux in solventHigh
2Purification via recrystallizationAlcohol/water mixture>85%

2.1 Antitumor Activity

Research indicates that Benzamide, 4-amino-3,5-dichloro-N-ethyl- exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its activity against the MCF-7 breast cancer cell line using the MTT assay, revealing an IC50 value lower than that of standard chemotherapeutic agents like 5-fluorouracil.

Case Study: MCF-7 Cell Line

  • Compound: Benzamide derivative
  • IC50: 3.41 µM (compared to 8.15 µM for 5-fluorouracil)
  • Mechanism: Potentially through inhibition of EGFR pathways as indicated by molecular docking studies.

2.2 Antibacterial Activity

The antibacterial properties of this benzamide derivative have also been explored. In a study assessing its efficacy against various bacterial strains, it showed promising results.

Table 2: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

3. Mechanistic Insights

The biological activity of Benzamide, 4-amino-3,5-dichloro-N-ethyl- can be attributed to its ability to interact with specific molecular targets:

  • EGFR Inhibition: The compound has demonstrated high binding affinity to the ATP-binding site of the epidermal growth factor receptor (EGFR), which is crucial in many cancers.

4. Toxicological Studies

Toxicity assessments have been conducted using animal models. The LD50 values indicate a moderate safety profile for this compound:

Table 3: Toxicological Data

Administration RouteLD50 (mg/kg)
Oral400 - 900
Intraperitoneal300 - 500

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